molecular formula C15H8BrF3N2O B14213384 2-(4-Bromophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole CAS No. 821807-60-7

2-(4-Bromophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole

Cat. No.: B14213384
CAS No.: 821807-60-7
M. Wt: 369.14 g/mol
InChI Key: SARBXLKFSDWWMO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a trifluoromethylphenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-bromobenzohydrazide with 4-(trifluoromethyl)benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction Reactions: The oxadiazole ring can be involved in oxidation and reduction reactions, although these are less common.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Bromophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It may be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromophenyl and trifluoromethylphenyl groups can influence its binding affinity and specificity. The oxadiazole ring itself can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole
  • 2-(4-Methylphenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole
  • 2-(4-Fluorophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole

Uniqueness

2-(4-Bromophenyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

CAS No.

821807-60-7

Molecular Formula

C15H8BrF3N2O

Molecular Weight

369.14 g/mol

IUPAC Name

2-(4-bromophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C15H8BrF3N2O/c16-12-7-3-10(4-8-12)14-21-20-13(22-14)9-1-5-11(6-2-9)15(17,18)19/h1-8H

InChI Key

SARBXLKFSDWWMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Br)C(F)(F)F

Origin of Product

United States

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